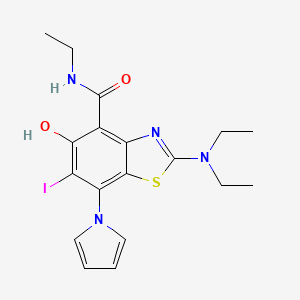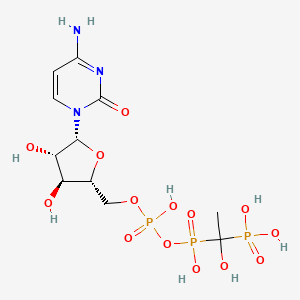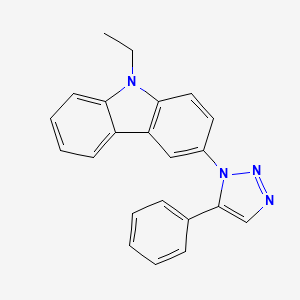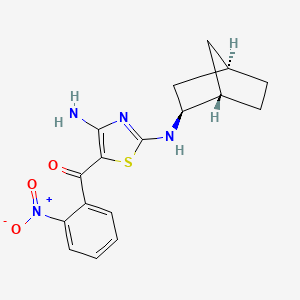
K-Ras(G12C) inhibitor 12
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
K-Ras(G12C) inhibitor 12 is an allosteric inhibitor of the oncogenic K-Ras(G12C) variant . It irreversibly binds to the oncogenic mutant K-Ras(G12C), blocking its interactions . This inhibitor is particularly relevant in the context of cancer, as the K-Ras gene, which includes the G12C mutation, is a common oncogene involved in cellular proliferation and survival .
Molecular Structure Analysis
The molecular structure of K-Ras(G12C) inhibitor 12 is related to its ability to bind to the K-Ras(G12C) protein. The inhibitor binds irreversibly to the mutant cysteine residue in oncogenic KRAS G12C, so it has no effect on the wild-type protein . This mechanism of action surmounts the pharmacological problem of attempting to competitively inhibit GTP/GDP binding, which occurs with picomolar affinities at RAS proteins .
Physical And Chemical Properties Analysis
The physical and chemical properties of K-Ras(G12C) inhibitor 12 include its molecular formula (C15H17ClIN3O3) and molecular weight (449.67). It is also known to be toxic and a moderate to severe irritant to the skin and eyes .
Aplicaciones Científicas De Investigación
Treatment of Non-Small Cell Lung Cancer (NSCLC)
The K-Ras(G12C) inhibitor has shown promising improvements in clinical trials for treating patients with advanced non-small cell lung cancer (NSCLC) carrying KRAS-G12C mutations . The covalent KRAS-G12C inhibitors sotorasib and adagrasib are used in this treatment .
Overcoming Drug Resistance
Unfortunately, the majority of patients do not respond to KRAS-G12C inhibitor therapy due to intrinsic or acquired resistance caused by cellular, molecular, and genetic mechanisms . Understanding the drug response in the tumor microenvironment may promote the design, testing, and clinical application of KRAS-G12C inhibitors .
Targeting Proto-Oncoprotein KRAS-G12C
Recent studies have revealed promising results for targeting proto-oncoprotein KRAS-G12C using small-molecule drugs (sotorasib and adagrasib) in solid cancers .
KRAS Mutation and Activation
The Kirsten rat sarcoma (KRAS) gene belongs to a member of the RAS family and its mutations are genetic drivers of multiple cancer types, especially colorectal cancer (CRC), pancreatic ductal adenocarcinoma (PDAC), and NSCLC .
Decreasing Viability and Increasing Apoptosis in Lung Cancer Cell Lines
K-Ras(G12C) inhibitor 12 has been used to decrease viability and increase apoptosis in several lung cancer cell lines containing G12C mutations .
Reducing Association of C-Raf and B-Raf with Ras
In H1792 and H358 K-Ras (G12C)-mutant lung cancer cell lines, K-Ras (G12C) inhibitor 12 reduced the association of C-Raf and B-Raf with Ras .
Potential Application in Pancreatic Ductal Adenocarcinoma
A novel non-covalent KRAS-G12D inhibitor, MRTX1133, showed significant preclinical antitumor activity in KRAS-G12D-bearing tumor cells, especially pancreatic ductal adenocarcinoma .
Mecanismo De Acción
Target of Action
The primary target of K-Ras(G12C) inhibitor 12 is the K-Ras protein, specifically the G12C mutant variant . K-Ras is a GTPase and plays an important role in many signal transduction pathways . The mutation of K-Ras occurs in many cancers .
Mode of Action
K-Ras(G12C) inhibitor 12 is an allosteric inhibitor . It binds to the K-Ras(G12C) protein, significantly reducing its affinity for GTP and leading to the modification of K-Ras(G12C) . This binding inhibits the activation of the receptor and the subsequent signal-transduction pathway .
Biochemical Pathways
The inhibitor preferentially binds RAS in the GDP-bound conformation, blocking the exchange with GTP and thus preventing the activation of the signaling cascade . This results in the inhibition of multiple downstream pathways including the RAF–MEK–MAPK and PI3K–AKT–mTOR pathways which stimulate cell growth and survival .
Pharmacokinetics
It’s known that the inhibitor rapidly binds to kras g12c, increasing the reaction rate in a biochemical assay by 600-fold . It also blocks nucleotide exchange (GDP to GTP) with much higher efficacy .
Result of Action
The action of K-Ras(G12C) inhibitor 12 results in the reduction of both the invasion of normal tissues by tumor cells and the spread of tumors to new sites .
Action Environment
The efficacy and stability of K-Ras(G12C) inhibitor 12 can be influenced by various environmental factors. For instance, the tumor microenvironment can impact the drug response . Understanding the drug response in the tumor microenvironment may continue to promote the design, testing, and clinical application of KRAS-G12C inhibitors .
Safety and Hazards
Direcciones Futuras
The future of K-Ras(G12C) inhibitor 12 and similar compounds lies in their potential for treating cancers associated with the KRAS G12C mutation . Current research is focused on improving the efficacy of these inhibitors, understanding the mechanisms of resistance, and exploring combination therapies with other drugs .
Propiedades
IUPAC Name |
1-[4-[2-(4-chloro-2-hydroxy-5-iodoanilino)acetyl]piperazin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClIN3O3/c1-2-14(22)19-3-5-20(6-4-19)15(23)9-18-12-8-11(17)10(16)7-13(12)21/h2,7-8,18,21H,1,3-6,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFIFBWVNHLXJFY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCN(CC1)C(=O)CNC2=CC(=C(C=C2O)Cl)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClIN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
K-Ras(G12C) inhibitor 12 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




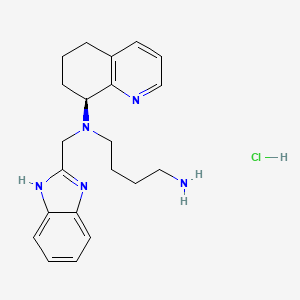
![4-methyl-1-[(2-piperidin-1-yl-1,3-thiazol-4-yl)methyl]-N-(4-pyridin-3-ylphenyl)pyrrole-2-carboxamide](/img/structure/B608864.png)
![Uridine, 4'-C-azido-5'-O-[4-(3-chlorophenyl)-2-oxido-1,3,2-dioxaphosphorinan-2-yl]-, 2',3'-dipropanoate](/img/structure/B608865.png)
